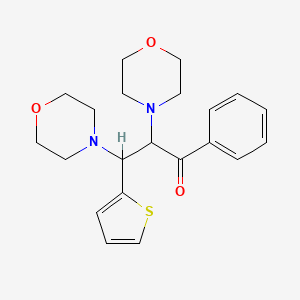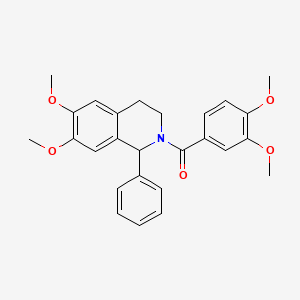
2,3-bis(morpholin-4-yl)-1-phenyl-3-(thiophen-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis(morpholin-4-yl)-1-phenyl-3-(thiophen-2-yl)propan-1-one, commonly known as BMTPT, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. BMTPT is a member of the morpholine family of compounds, and is composed of two morpholine rings connected by a phenyl group and a thiophene ring. BMTPT is of particular interest due to its unique structural and chemical properties, which make it a useful tool for researchers in a variety of disciplines.
Aplicaciones Científicas De Investigación
BMTPT has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. BMTPT has been used as a starting material in organic syntheses, as a ligand in coordination chemistry, and as a building block in the synthesis of more complex molecules. BMTPT has also been used in the development of drugs and drug delivery systems, as well as in the synthesis of materials for use in chemical and biological sensors.
Mecanismo De Acción
The mechanism of action of BMTPT is not fully understood. However, it is believed that BMTPT acts as a chelating agent, forming complexes with metal ions. These complexes are believed to be involved in a variety of biochemical and physiological processes, including enzyme catalysis, signal transduction, and drug delivery.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMTPT are not fully understood. However, it is believed that BMTPT may have a variety of effects on the body, including modulation of enzyme activity, regulation of gene expression, and modulation of signal transduction pathways. BMTPT may also act as an antioxidant and anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BMTPT in laboratory experiments has several advantages. BMTPT is relatively inexpensive and can be synthesized from commercially available starting materials. BMTPT is also highly soluble in a variety of organic solvents, making it easy to work with in the laboratory. However, BMTPT is sensitive to light and air, and must be handled carefully in order to ensure its stability.
Direcciones Futuras
There are a variety of potential future directions for research involving BMTPT. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery, materials science, and organic synthesis. Additionally, further research into the synthesis of BMTPT from alternative starting materials could lead to improved methods for its production. Finally, further investigation into the stability of BMTPT in different environments could lead to improved methods for its storage and handling.
Métodos De Síntesis
BMTPT can be synthesized from commercially available starting materials. The synthesis of BMTPT involves the use of a Grignard reagent to form a Grignard-morpholine adduct, which is then reacted with a thiophene-containing compound. The resulting product is purified by column chromatography and recrystallization, and is then characterized by 1H NMR and 13C NMR spectroscopy.
Propiedades
IUPAC Name |
2,3-dimorpholin-4-yl-1-phenyl-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(17-5-2-1-3-6-17)20(23-10-14-26-15-11-23)19(18-7-4-16-27-18)22-8-12-25-13-9-22/h1-7,16,19-20H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUZHUSQRQRGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CS2)C(C(=O)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate](/img/structure/B6423208.png)


![9-{[3-(dimethylamino)propyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B6423226.png)
![methyl 2-{2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6423233.png)
![3-(benzenesulfonyl)-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B6423240.png)
![3-[3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6423242.png)
![3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid](/img/structure/B6423257.png)
![3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid](/img/structure/B6423263.png)
![2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B6423270.png)
![6-benzyl-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6423281.png)

![2-methyl-1-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6423299.png)
![4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423307.png)